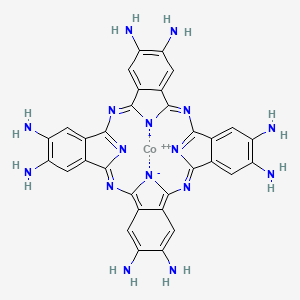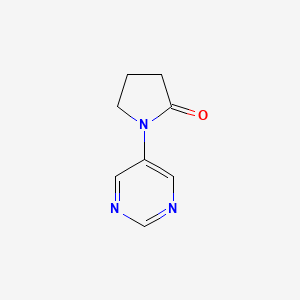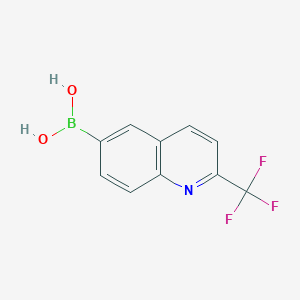
2-(Trifluoromethyl)quinoline-6-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)quinoline-6-boronic Acid is a versatile compound widely used in organic synthesis and medicinal chemistry. It features a quinoline ring substituted with a trifluoromethyl group at the 2-position and a boronic acid group at the 6-position. This unique structure imparts significant reactivity and utility in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline-6-boronic Acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity .
化学反応の分析
Types of Reactions: 2-(Trifluoromethyl)quinoline-6-boronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
2-(Trifluoromethyl)quinoline-6-boronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials and agrochemicals.
作用機序
The mechanism of action of 2-(Trifluoromethyl)quinoline-6-boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets .
類似化合物との比較
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with a phenyl ring instead of a quinoline ring.
6-Quinolineboronic Acid Pinacol Ester: Similar structure but without the trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)quinoline-6-boronic Acid is unique due to the presence of both the trifluoromethyl and boronic acid groups on the quinoline ring. This combination imparts distinct reactivity and biological activity, making it valuable in various applications .
特性
分子式 |
C10H7BF3NO2 |
|---|---|
分子量 |
240.98 g/mol |
IUPAC名 |
[2-(trifluoromethyl)quinolin-6-yl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)9-4-1-6-5-7(11(16)17)2-3-8(6)15-9/h1-5,16-17H |
InChIキー |
XFNXTVVNZLYLCK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)
![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
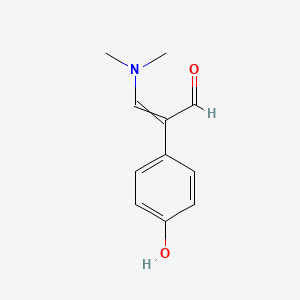
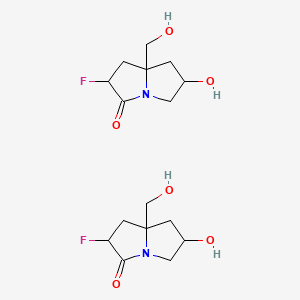
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

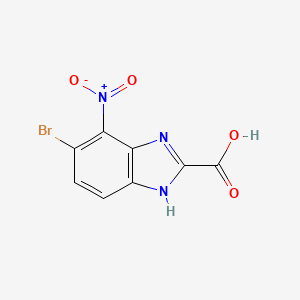

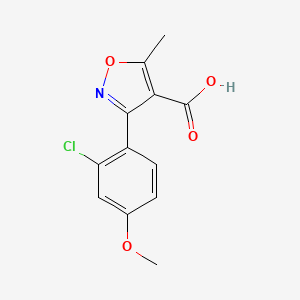

![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
